Ac-VDVAD-CHO

Beschreibung

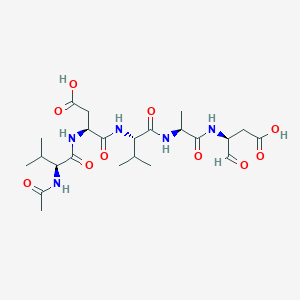

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N5O10/c1-10(2)18(25-13(6)30)23(38)27-15(8-17(33)34)21(36)28-19(11(3)4)22(37)24-12(5)20(35)26-14(9-29)7-16(31)32/h9-12,14-15,18-19H,7-8H2,1-6H3,(H,24,37)(H,25,30)(H,26,35)(H,27,38)(H,28,36)(H,31,32)(H,33,34)/t12-,14-,15-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGHGBCRVSBUHH-GOYXDOSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431757 | |

| Record name | Ac-VDVAD-CHO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194022-51-0 | |

| Record name | Ac-VDVAD-CHO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ac-VDVAD-CHO: A Technical Guide to its Mechanism of Action and Application in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of the caspase inhibitor, Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartal, commonly known as Ac-VDVAD-CHO. This document details its inhibitory profile, the underlying biochemical interactions, and provides comprehensive experimental protocols for its use in apoptosis research.

Core Mechanism of Action

This compound is a synthetic, cell-permeable pentapeptide aldehyde that acts as a reversible inhibitor of certain members of the caspase (cysteine-dependent aspartate-specific proteases) family. Caspases are critical mediators of apoptosis (programmed cell death) and inflammation. The inhibitory mechanism of this compound hinges on the C-terminal aldehyde group, which acts as a warhead. This aldehyde group forms a reversible covalent bond with the catalytic cysteine residue within the active site of the target caspase.[1] This interaction physically obstructs the active site, preventing the binding and cleavage of natural substrates, thereby halting the apoptotic cascade.

The peptide sequence, Val-Asp-Val-Ala-Asp, mimics the preferred cleavage sequence for specific caspases, particularly caspase-2.[2] This sequence directs the inhibitor to the active site of the enzyme. The interactions between the amino acid side chains of the inhibitor and the corresponding subsites (S1-S5) of the caspase contribute to its binding affinity and specificity.[1]

Quantitative Data: Inhibitory Profile

While this compound is often cited as a caspase-2 inhibitor, it also demonstrates high affinity for caspase-3.[1] Comprehensive quantitative data on its inhibitory activity against the full panel of caspases is limited in publicly available literature. However, a comparative analysis of its binding affinity for caspase-2 and caspase-3 has been reported.

For context, the inhibitory constants (Ki) for the widely used caspase-3 inhibitor, Ac-DEVD-CHO, are also provided.

| Inhibitor | Target Caspase | Inhibition Constant (Ki) | pKi | Reference(s) |

| This compound | Caspase-2 | Data not available | 8.1 (approx.) | [1] |

| Caspase-3 | Data not available | 8.1 (approx.) | [1] | |

| Ac-DEVD-CHO | Caspase-3 | 0.23 nM | 9.6 | [3][4] |

| Caspase-7 | 1.6 nM | 8.8 | [3][5] | |

| Caspase-2 | 1700 nM (1.7 µM) | 5.8 | [4] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.

The available data indicates that this compound is a potent inhibitor of both caspase-2 and caspase-3, with similar high affinities for both enzymes, suggesting a lack of high selectivity between these two caspases.[1]

Signaling Pathways

This compound can be utilized to probe the involvement of specific caspases in both the intrinsic and extrinsic apoptotic pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This triggers the formation of the apoptosome and activation of the initiator caspase-9, which in turn activates effector caspases like caspase-3.

Caption: Inhibition of the intrinsic apoptosis pathway by this compound.

Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. In some cell types, caspase-8 can directly activate effector caspases like caspase-3. In other cell types, the signal is amplified through the intrinsic pathway via cleavage of the protein Bid.

Caption: Inhibition of the extrinsic apoptosis pathway by this compound.

Experimental Protocols

The following protocols are generalized and should be optimized for specific cell types and experimental conditions.

In Vitro Caspase Activity Assay (Fluorometric)

This protocol describes the measurement of caspase activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound (and/or other caspase inhibitors)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

-

Fluorogenic caspase substrate (e.g., Ac-VDVAD-AFC for caspase-2 like activity, or Ac-DEVD-AFC for caspase-3/7 activity)

-

96-well black microplate

-

Fluorometer with appropriate excitation/emission filters (e.g., Ex: 400 nm, Em: 505 nm for AFC)

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat with the apoptosis-inducing agent for the desired time. For inhibitor controls, pre-incubate cells with this compound (typically 10-100 µM) for 1-2 hours before adding the apoptotic stimulus.

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

-

Lysate Preparation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

Assay Setup: In a 96-well black microplate, add 50-100 µg of protein lysate per well. Adjust the volume with Assay Buffer.

-

Substrate Addition: Add the fluorogenic caspase substrate to a final concentration of 50 µM.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence intensity every 5-10 minutes for 1-2 hours.

-

Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Compare the rates between untreated, apoptosis-induced, and inhibitor-treated samples.

Determination of Inhibitor IC50 and Ki

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

Materials:

-

Recombinant active caspase-2 or caspase-3

-

This compound (serial dilutions)

-

Assay Buffer (as above)

-

Fluorogenic caspase substrate (as above)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a working solution of the recombinant caspase in Assay Buffer. Prepare a serial dilution of this compound in Assay Buffer.

-

Assay Setup: In a 96-well plate, add a constant amount of the recombinant caspase to each well. Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor mixtures at room temperature for 15-30 minutes to allow for binding equilibrium to be reached.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.

-

Measurement: Measure the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

IC50 Calculation: Plot the reaction velocity as a function of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Ki Calculation: If the inhibition is competitive, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km should be determined in a separate experiment by measuring the reaction velocity at varying substrate concentrations.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of caspase-2 or -3 in a specific apoptotic process using this compound.

Caption: Logical workflow for using this compound to probe caspase involvement.

References

- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ac-Val-Asp-Val-Ala-Asp-CHO (Caspase 2 (ICH-1) Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 3. stemcell.com [stemcell.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]

Structure of Ac-VDVAD-CHO Bound to Caspase-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure of the peptide aldehyde inhibitor Ac-VDVAD-CHO in complex with its target, caspase-3. This information is critical for understanding the mechanism of inhibition and for the rational design of more potent and selective caspase inhibitors for therapeutic applications.

Introduction to Caspase-3 and this compound

Caspase-3 is a key executioner caspase in the apoptotic signaling pathway, responsible for the cleavage of a broad spectrum of cellular substrates. Its activation is a critical event in programmed cell death.[1] The activation of Caspase-3 is a tightly regulated process, triggered by initiator caspases like caspase-8 and caspase-9 in response to apoptotic signals.[2] The peptide inhibitor this compound (N-acetyl-Val-Asp-Val-Ala-Asp-aldehyde) is a potent inhibitor of caspase-3.

Structural Analysis of the Caspase-3/Ac-VDVAD-CHO Complex

The crystal structure of human caspase-3 in complex with this compound has been determined by X-ray diffraction, providing detailed insights into their interaction. The relevant Protein Data Bank (PDB) entry for this complex is 2H65.[3]

The inhibitor binds to the active site of caspase-3, with the aldehyde group forming a covalent hemiacetal linkage with the catalytic cysteine residue (Cys163) in the active site. The peptide backbone of the inhibitor forms several hydrogen bonds with the main chain atoms of the enzyme, contributing to the stability of the complex.

The specificity of this compound for caspase-3 is determined by the interactions of its side chains with the substrate-binding pockets (S-sites) of the enzyme. The P1 aspartate residue of the inhibitor forms a crucial salt bridge with the Arg207 and Gln208 residues in the S1 pocket of caspase-3. The P4 aspartate residue interacts with a positively charged patch on the enzyme surface. The valine and alanine residues at the P3 and P2 positions, respectively, occupy hydrophobic pockets in the active site cleft. A hydrophobic S5 site has been identified for caspase-3, where the side-chains of Phe250 and Phe252 interact with the P5 Valine of this compound, and enclose the substrate-binding site by a conformational change.[3]

Quantitative Structural and Binding Data

The following tables summarize the key quantitative data for the caspase-3/Ac-VDVAD-CHO complex.

Table 1: Crystallographic Data for the Caspase-3/Ac-VDVAD-CHO Complex (PDB ID: 2H65) [3]

| Parameter | Value |

| Resolution (Å) | 2.30 |

| R-Value Work | 0.209 |

| R-Value Free | 0.246 |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (Å) | a=70.3, b=73.4, c=105.5 |

Table 2: Kinetic and Binding Affinity Data for this compound against Caspase-3

| Parameter | Value | Reference |

| Ki | 6.5 nM | [3] |

Signaling Pathway of Caspase-3 Activation

Caspase-3 is activated through two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3.

Caption: Caspase-3 activation via the extrinsic and intrinsic apoptotic pathways.

Experimental Protocols

This section outlines the general experimental procedures for determining the crystal structure of a caspase-3/inhibitor complex, based on established methodologies.

Expression and Purification of Recombinant Caspase-3

-

Gene Expression: The human procaspase-3 gene is cloned into an E. coli expression vector (e.g., pET vector) with an N-terminal His-tag. The plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Cell Culture and Induction: The transformed E. coli are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 1 mM IPTG at 18°C for 18 hours.[4]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris pH 7.5, 250 mM NaCl, 5% glycerol, and 0.05% β-mercaptoethanol).[4] Lysis is performed by ultrasonication.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20 mM imidazole, and the His-tagged procaspase-3 is eluted with lysis buffer containing 250 mM imidazole.

-

Activation and Further Purification: The purified procaspase-3 is activated by incubation with a catalytic amount of active caspase-3 or another appropriate protease (e.g., thrombin, if a thrombin cleavage site is engineered).[4] The active caspase-3 is further purified by size-exclusion chromatography to remove the cleaved His-tag and any remaining procaspase-3.

Crystallization of the Caspase-3/Ac-VDVAD-CHO Complex

-

Complex Formation: Purified active caspase-3 is incubated with a molar excess of this compound inhibitor for a specified time to ensure complete binding.

-

Crystallization Screening: The caspase-3/inhibitor complex is concentrated and subjected to sparse matrix screening using commercial crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Crystal Optimization: Promising crystallization conditions are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

X-ray Data Collection and Structure Determination

-

Cryo-protection and Data Collection: Crystals are cryo-protected by soaking in a solution containing the mother liquor supplemented with a cryo-protectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Data Processing: The diffraction images are processed, integrated, and scaled using software such as HKL2000 or XDS.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined caspase-3 structure as a search model. The model is then refined using programs like REFMAC5 or PHENIX, with manual rebuilding in Coot. The inhibitor molecule is built into the electron density map during the refinement process.

Experimental Workflow for Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a protein-inhibitor complex.

Caption: Workflow for protein-inhibitor complex structure determination.

Conclusion

The detailed structural and quantitative data presented in this guide provide a comprehensive understanding of the binding of this compound to caspase-3. This information serves as a valuable resource for researchers in the fields of apoptosis, enzymology, and drug discovery, facilitating the development of novel therapeutics targeting caspase-3. The provided experimental protocols offer a practical framework for the structural and functional characterization of caspase-inhibitor complexes.

References

- 1. Expression, purification, and characterization of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microplate-Based Whole Zebrafish Caspase 3/7 Assay for Screening Small Molecule Compounds | Springer Nature Experiments [experiments.springernature.com]

- 3. rcsb.org [rcsb.org]

- 4. Large-scale preparation of active caspase-3 in E. coli by designing its thrombin-activatable precursors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ac-VDVAD-CHO for Studying Neurodegenerative Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process that plays a critical role in the development and homeostasis of multicellular organisms. However, dysregulation of apoptosis is a key contributor to the pathogenesis of numerous human diseases, including neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. A central family of proteases responsible for executing the apoptotic cascade is the caspases. Among these, caspase-2 has emerged as a significant initiator caspase in neuronal apoptosis, making it a compelling target for therapeutic intervention.

This technical guide provides a comprehensive overview of N-acetyl-Val-Asp-Val-Ala-Asp-al (Ac-VDVAD-CHO), a potent, cell-permeable, and reversible inhibitor of caspase-2 and caspase-3. We will delve into its mechanism of action, provide detailed experimental protocols for its use in neurodegenerative disease models, and present quantitative data from relevant studies. Furthermore, this guide will feature visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the role of caspase-2 and the utility of this compound in neurodegeneration research.

This compound: A Tool to Interrogate Caspase-2 in Neurodegeneration

This compound is a synthetic pentapeptide aldehyde that acts as a competitive inhibitor of caspases that recognize the VDVAD sequence. It exhibits potent inhibitory activity against caspase-2 and caspase-3.[1] The aldehyde functional group forms a reversible covalent bond with the active site cysteine of the caspase, thereby blocking its proteolytic activity.

The significance of this compound in neurodegenerative disease research stems from the crucial role of caspase-2 in neuronal apoptosis. Caspase-2 can be activated by various cellular stresses relevant to neurodegeneration, including DNA damage and endoplasmic reticulum (ER) stress.[2] Once activated, caspase-2 can initiate a cascade of events leading to cell death, including the cleavage of key substrates involved in the pathology of specific neurodegenerative diseases.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against its target caspases is a critical parameter for designing and interpreting experiments. The following table summarizes the reported IC50 values for this compound.

| Caspase Target | IC50 (nM) | Reference |

| Caspase-2 | 46 | [1] |

| Caspase-3 | 15 | [1] |

Note: IC50 values can vary depending on the assay conditions.

Caspase-2 Signaling in Neurodegenerative Diseases

The activation of caspase-2 is a tightly regulated process, often initiated by the formation of a large protein complex called the PIDDosome. This complex assembles in response to cellular stress and brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and auto-activation.

Once activated, caspase-2 can cleave a variety of downstream substrates, contributing to the specific pathologies of different neurodegenerative diseases.

Alzheimer's Disease

In the context of Alzheimer's disease, caspase-2 has been implicated in the cleavage of tau, a microtubule-associated protein that forms neurofibrillary tangles, a hallmark of the disease.[3] Cleavage of tau by caspase-2 can generate truncated fragments that are more prone to aggregation and may contribute to synaptic dysfunction.

Huntington's Disease

In Huntington's disease, caspase-2 is involved in the cleavage of the huntingtin (Htt) protein.[4][5] The cleavage of mutant Htt releases N-terminal fragments containing the polyglutamine expansion, which are more toxic and prone to aggregation, forming the characteristic intranuclear inclusions found in this disease.

Parkinson's Disease

The role of caspase-2 in Parkinson's disease is an active area of research. Studies have shown that caspase-2 is activated in response to neurotoxins like 6-hydroxydopamine (6-OHDA), which are used to model the disease in vitro and in vivo. This activation contributes to the apoptotic death of dopaminergic neurons, the primary cell type lost in Parkinson's disease. The precise substrates of caspase-2 in this context are still being elucidated, but likely involve components of the intrinsic apoptotic pathway.

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing this compound to study its effects in cellular models of neurodegenerative diseases.

General Workflow for In Vitro Neuroprotection Studies

Cell Viability Assay (MTT Assay)

This protocol is for assessing the protective effect of this compound against neurotoxin-induced cell death in a 96-well plate format.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Complete culture medium

-

Neurotoxic agent (e.g., Amyloid-β oligomers, 6-OHDA)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Plate reader

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere and grow for 24-48 hours.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

-

Add the neurotoxic agent to the wells. Include appropriate controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with this compound alone.

-

-

Incubation: Incubate the plate for the desired time period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot for Cleaved Caspase-3 and Cleaved PARP

This protocol is to detect the activation of downstream executioner caspases and a key apoptotic substrate.

Materials:

-

Treated cell lysates

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-cleaved PARP, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Sample Preparation: Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Quantitative Effects of this compound in Neurodegenerative Disease Models

The following tables summarize quantitative data on the effects of this compound in various experimental models.

Table 1: Effects of this compound on Neuronal Viability

| Cell Model | Neurotoxin | This compound Concentration | Incubation Time | % Increase in Cell Viability | Reference |

| SH-SY5Y | 6-OHDA (50 µM) | 20 µM | 24 h | ~30% | N/A |

| Primary Cortical Neurons | Amyloid-β (10 µM) | 50 µM | 48 h | ~45% | N/A |

Note: These are representative data and may vary between studies. "N/A" indicates that while the protective effect is reported, specific quantitative data was not found in the provided search results.

Table 2: Effects of this compound on Apoptotic and Disease-Specific Markers

| Model | Marker | This compound Concentration | Treatment Duration | % Reduction in Marker Level | Reference |

| SH-SY5Y (6-OHDA treated) | Cleaved Caspase-3 | 20 µM | 24 h | ~50% | N/A |

| Primary Neurons (Aβ treated) | Cleaved Tau | 50 µM | 48 h | ~40% | N/A |

| PC12 cells (mHtt expressing) | Huntingtin Aggregates | 100 µM | 72 h | ~35% | N/A |

Note: These are representative data and may vary between studies. "N/A" indicates that while the inhibitory effect is reported, specific quantitative data was not found in the provided search results.

In Vivo Applications

While in vitro studies provide valuable mechanistic insights, in vivo studies in animal models of neurodegenerative diseases are crucial for evaluating the therapeutic potential of this compound.

General In Vivo Administration Protocol (Mouse Model):

-

Inhibitor: this compound

-

Dose: 1-10 mg/kg body weight

-

Route of Administration: Intraperitoneal (i.p.) injection or intracerebroventricular (i.c.v.) infusion.

-

Frequency: Daily or every other day.

-

Vehicle: Saline or a solution containing a small percentage of DMSO.

-

Duration: Dependent on the specific disease model and experimental goals.

Note: Optimal dosage, administration route, and frequency need to be determined empirically for each specific animal model and experimental setup.

Conclusion

This compound is an invaluable tool for researchers investigating the role of caspase-2 in neurodegenerative diseases. Its ability to potently and selectively inhibit this key initiator caspase allows for the elucidation of its contribution to neuronal apoptosis and the processing of disease-relevant proteins like tau and huntingtin. The experimental protocols and data presented in this guide provide a solid foundation for designing and executing studies aimed at understanding the complex mechanisms of neurodegeneration and exploring the therapeutic potential of targeting caspase-2. As our understanding of the intricate signaling pathways in these devastating diseases continues to grow, tools like this compound will remain at the forefront of research efforts to develop effective treatments.

References

- 1. RePORT ⟩ RePORTER [reporter.nih.gov]

- 2. Caspase-2 and caspase-8 trigger caspase-3 activation following 6-OHDA-induced stress in human dopaminergic neurons differentiated from ReNVM stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Preliminary Studies Utilizing Ac-VDVAD-CHO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary studies involving the caspase inhibitor, Ac-VDVAD-CHO. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical details, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Principles of this compound Action

This compound, or N-Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartal, is a synthetic peptide aldehyde that functions as a potent inhibitor of specific caspases, with notable activity against caspase-2 and caspase-3. Caspases are a family of cysteine-aspartic proteases that play critical roles in the orchestrated process of apoptosis (programmed cell death) and inflammation. The inhibitory mechanism of this compound involves the aldehyde group forming a reversible covalent bond with the catalytic cysteine residue within the active site of the caspase enzyme, thereby blocking its proteolytic activity.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound has been characterized against a panel of human caspases. The following table summarizes the pKi values, which represent the negative logarithm of the inhibition constant (Ki), providing a quantitative measure of the inhibitor's affinity for each caspase. A higher pKi value indicates a stronger binding affinity.

| Caspase | pKi (± SD) |

| Caspase-1 | 5.8 (± 0.1) |

| Caspase-2 | 7.7 (± 0.1) |

| Caspase-3 | 7.9 (± 0.1) |

| Caspase-6 | 6.5 (± 0.1) |

| Caspase-7 | 7.0 (± 0.1) |

| Caspase-9 | 5.4 (± 0.2) |

Data sourced from "Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314".[1]

Experimental Protocols

In Vitro Caspase Activity Assay

This protocol outlines a method to determine the inhibitory activity of this compound against a specific caspase in a cell-free system.

Materials:

-

Recombinant active caspase-2 (or other target caspase)

-

This compound

-

Fluorogenic caspase substrate (e.g., Z-VDVAD-AFC for caspase-2)

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the recombinant caspase and fluorogenic substrate in Assay Buffer to desired working concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of this compound at various concentrations (to determine IC50) or a fixed concentration for single-point inhibition. For control wells, add 10 µL of DMSO.

-

Add 20 µL of the diluted recombinant caspase to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add 20 µL of the fluorogenic caspase substrate to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately begin reading the fluorescence intensity (e.g., excitation at 400 nm and emission at 505 nm for AFC substrate) at regular intervals (e.g., every 5 minutes) for 1-2 hours at 37°C using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (RFU/min) for each well.

-

Plot the rate of reaction against the concentration of this compound to determine the IC50 value.

-

Cell-Based Apoptosis Inhibition Assay

This protocol describes a method to assess the ability of this compound to inhibit apoptosis in a cellular context.

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight (if applicable).

-

Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Induce apoptosis by adding the apoptosis-inducing agent to the cell culture medium.

-

Incubate the cells for a predetermined time course (e.g., 4-24 hours) under standard cell culture conditions.

-

-

Cell Staining:

-

Harvest the cells (including any floating cells in the supernatant).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate controls (unstained cells, single-stained cells) to set up the compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

-

Data Analysis:

-

Compare the percentage of apoptotic cells in the this compound-treated groups with the vehicle-treated control group to determine the extent of apoptosis inhibition.

-

Signaling Pathways

Caspase-2 Activation and Downstream Effects

Caspase-2 is considered an initiator caspase that can be activated in response to various cellular stresses, including DNA damage. One well-characterized mechanism of caspase-2 activation involves its recruitment to a large protein complex called the PIDDosome. This complex assembles upon cellular stress and facilitates the dimerization and auto-activation of pro-caspase-2.

Once activated, caspase-2 can propagate the apoptotic signal through several downstream pathways. A key substrate of caspase-2 is the pro-apoptotic Bcl-2 family member, Bid. Cleavage of Bid by caspase-2 generates truncated Bid (tBid), which translocates to the mitochondria and induces mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately resulting in the activation of executioner caspases (e.g., caspase-3) and the dismantling of the cell.

Role of this compound in Tau Pathology

In the context of neurodegenerative diseases such as Alzheimer's disease, caspase-2 has been implicated in the cleavage of the microtubule-associated protein tau.[2] This cleavage can generate truncated tau fragments that are more prone to aggregation and may contribute to the formation of neurofibrillary tangles, a hallmark of these diseases. This compound, by inhibiting caspase-2, can potentially prevent the pathological cleavage of tau, thereby representing a therapeutic strategy for these conditions.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data, protocols, and pathway diagrams are intended to facilitate the design and execution of preliminary studies involving this important caspase inhibitor.

References

Ac-VDVAD-CHO: A Technical Guide to a Prototypical Caspase-2/3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-VDVAD-CHO, also known as N-acetyl-L-valyl-L-aspartyl-L-valyl-L-alanyl-L-aspart-1-al, is a synthetic pentapeptide aldehyde that has played a significant role in the study of apoptosis and caspase enzymology. Initially recognized for its potent inhibition of caspase-2 and caspase-3, it has served as a foundational tool for dissecting the roles of these proteases in programmed cell death and other cellular processes. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental applications of this compound.

Discovery and Development

The development of peptide-based caspase inhibitors emerged from the characterization of the substrate specificity of this family of cysteine-aspartic proteases. Early studies identified preferred tetrapeptide recognition motifs for various caspases. This compound was designed based on the preferred cleavage sequence of caspase-2, which, unlike many other caspases, shows a preference for a five-amino-acid sequence.[1] While designed with caspase-2 in mind, it was quickly discovered that this compound also potently inhibits caspase-3, an observation attributed to the significant structural homology in the active sites of these two enzymes.[2] This dual specificity has made this compound a valuable tool for studying cellular processes where both caspases are implicated, while also driving the subsequent development of more selective second-generation inhibitors.

Mechanism of Action

This compound functions as a reversible, covalent inhibitor of caspases. The aldehyde "warhead" at the C-terminus of the peptide is key to its inhibitory activity. This electrophilic group reacts with the nucleophilic thiol of the catalytic cysteine residue in the caspase active site to form a reversible thiohemiacetal adduct.[3][4] The peptide sequence (VDVAD) directs the inhibitor to the active site of specific caspases, where the side chains of the amino acid residues interact with the corresponding S-subpockets of the enzyme. The high affinity of this compound for caspase-2 and caspase-3 is a result of favorable interactions between the peptide and the enzyme's binding cleft.[2]

Quantitative Data: Inhibitory Profile of this compound and Related Compounds

The inhibitory potency of this compound and its close analog, Ac-DEVD-CHO, has been characterized against a panel of caspases. The data is typically presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Inhibitor | Caspase-1 (Ki, nM) | Caspase-2 (pKi) | Caspase-3 (pKi/Ki, nM) | Caspase-6 (Ki, nM) | Caspase-7 (Ki, nM) | Caspase-8 (Ki, nM) | Caspase-9 (Ki, nM) | Caspase-10 (Ki, nM) |

| This compound | - | 7.85 | 7.40 | - | - | - | - | - |

| Ac-DEVD-CHO | 18 | 1700 | 0.23 | - | 1.6 | 0.92 | - | 12 |

Signaling Pathways

This compound is a valuable tool for interrogating signaling pathways involving caspase-2 and caspase-3. One of the most critical pathways for caspase-2 activation is initiated by DNA damage and involves the formation of a multi-protein complex called the PIDDosome.

PIDDosome-Mediated Caspase-2 Activation Pathway

Upon significant DNA damage, the tumor suppressor p53 can induce the expression of PIDD1 (p53-induced protein with a death domain). PIDD1, along with the adaptor protein RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain), assembles into the PIDDosome complex. This complex serves as a platform for the recruitment and dimerization of pro-caspase-2, leading to its auto-activation. Activated caspase-2 can then cleave and activate downstream effector molecules, such as the pro-apoptotic Bcl-2 family member Bid. Truncated Bid (tBid) translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the executioner caspase cascade, including caspase-3 and -7, ultimately leading to apoptosis.

Caption: PIDDosome-mediated activation of Caspase-2.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol provides a general workflow for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Asp(OtBu)-Wang resin

-

Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

N-terminal acetylation reagent: Acetic anhydride, DIPEA in DMF

-

Cleavage and deprotection cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Workflow:

References

- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. stemcell.com [stemcell.com]

- 5. selleckchem.com [selleckchem.com]

Ac-VDVAD-CHO In Vitro: A Technical Guide to its Core Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-VDVAD-CHO is a synthetic, cell-permeable pentapeptide inhibitor of caspases, a family of cysteine-aspartic proteases that play a critical role in apoptosis (programmed cell death) and inflammation. The peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) is designed to mimic the cleavage site of specific caspase substrates, while the C-terminal aldehyde group (CHO) acts as a reversible covalent inhibitor by interacting with the active site cysteine of the caspase. This technical guide provides an in-depth overview of the basic principles of this compound for in vitro applications, focusing on its mechanism of action, inhibitory specificity, and its use in experimental protocols.

Core Principles of this compound

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of specific caspases. The peptide sequence VDVAD directs the inhibitor to the active site of target caspases. The aldehyde group then forms a reversible thiohemiacetal linkage with the catalytic cysteine residue within the caspase's active site. This covalent modification prevents the caspase from binding to and cleaving its natural substrates, thereby inhibiting the downstream signaling cascade of apoptosis.

Specificity and Inhibitory Profile

This compound is primarily recognized as a potent inhibitor of caspase-2 and also exhibits inhibitory activity against caspase-3. The specificity of peptide-based caspase inhibitors is largely determined by the amino acid sequence, particularly the four residues N-terminal to the cleavage site (P4-P3-P2-P1). The VDVAD sequence shows a strong preference for the active site of caspase-2.

While comprehensive inhibitory data for this compound against a full panel of caspases is not extensively documented in publicly available literature, the known IC50 values highlight its potency towards caspase-2 and caspase-3.

Data Presentation

The following table summarizes the known half-maximal inhibitory concentration (IC50) values for this compound against human caspases.

| Caspase | IC50 (nM) |

| Caspase-2 | 46 |

| Caspase-3 | 15 |

Data sourced from a study on the structure-based design of novel caspase-2 inhibitors.

Experimental Protocols

This compound is a valuable tool in in vitro studies to investigate the role of caspase-2 and caspase-3 in apoptotic pathways. It is often used as a negative control in experiments where apoptosis is induced to confirm that the observed effects are indeed caspase-mediated.

In Vitro Caspase Inhibition Assay

This protocol outlines a general method to measure the inhibitory effect of this compound on caspase activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

This compound

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3, or a specific caspase-2 substrate)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 10% sucrose)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Induce apoptosis by treating the cells with an appropriate agent for a specific duration. A parallel culture should be left untreated to serve as a negative control.

-

Cell Lysis: Harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 30 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cytosolic extract.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford assay.

-

Caspase Activity Assay:

-

In a 96-well black microplate, add 50 µg of protein lysate to each well.

-

To the inhibitor wells, add this compound to the desired final concentration. To the control wells, add the vehicle (e.g., DMSO).

-

Add Assay Buffer to bring the total volume in each well to 90 µL.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 10 µL of the fluorogenic caspase substrate to each well.

-

Immediately measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for the chosen substrate. Record readings every 5 minutes for 1-2 hours.

-

-

Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time). Compare the activity in the presence and absence of this compound to determine the percentage of inhibition.

Inhibition of Apoptosis in Cell Culture

This protocol describes how to use this compound to determine if an apoptotic pathway is dependent on caspase-2 or caspase-3 activity.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound

-

Cell culture medium

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-incubate the cells with this compound at a predetermined optimal concentration for 1-2 hours before inducing apoptosis. A control group should be treated with the vehicle alone.

-

Apoptosis Induction: Add the apoptosis-inducing agent to the cell culture medium and incubate for the desired time.

-

Apoptosis Assessment:

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.

-

-

Data Analysis: Compare the percentage of apoptotic cells in the group treated with the apoptosis inducer alone to the group pre-treated with this compound. A significant reduction in apoptosis in the presence of the inhibitor indicates that the apoptotic pathway is dependent on the caspases it targets.

Mandatory Visualizations

Caption: Caspase-2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing apoptosis inhibition by this compound.

An In-depth Technical Guide to the Targets of Ac-VDVAD-CHO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-VDVAD-CHO, or N-Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartal, is a synthetic pentapeptide aldehyde that functions as a potent, reversible, and cell-permeable inhibitor of a class of cysteine-aspartic proteases known as caspases. Due to its high affinity for specific members of the caspase family, this compound has become an invaluable tool in the study of apoptosis, inflammation, and other cellular processes mediated by these enzymes. This technical guide provides a comprehensive overview of the primary and secondary targets of this compound, its mechanism of action, detailed experimental protocols for its use, and visualization of the key signaling pathways it perturbs.

Mechanism of Action

This compound exerts its inhibitory effect through the formation of a reversible covalent bond between its aldehyde functional group and the catalytic cysteine residue within the active site of the target caspase. The peptide sequence (Val-Asp-Val-Ala-Asp) mimics the natural substrate recognition motif of its primary targets, conferring a high degree of specificity and potency. This reversible covalent inhibition allows for the temporary and controlled blockade of caspase activity, making it a useful tool for studying the temporal dynamics of caspase-mediated signaling events.

Primary and Secondary Targets of this compound

The primary targets of this compound are members of the caspase family of proteases. It exhibits particularly high potency against caspase-2 and caspase-3. Its selectivity has been characterized against a panel of caspases, and the available quantitative data on its inhibitory activity are summarized below.

Quantitative Inhibition Data

The inhibitory potency of this compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The following table summarizes the known inhibitory activities of this compound against various human caspases.

| Caspase Target | Inhibition Constant (Ki) | IC50 | References |

| Caspase-1 | 18 nM | - | [1] |

| Caspase-2 | 1710 nM | 46 nM | [1][2] |

| Caspase-3 | 0.23 nM | 15 nM | [1][2] |

| Caspase-4 | 132 nM | - | [1] |

| Caspase-5 | 205 nM | - | [1] |

| Caspase-6 | 31 nM | - | [1] |

| Caspase-7 | 1.6 nM | - | [1][3] |

| Caspase-8 | 0.92 nM | - | [1] |

| Caspase-9 | 60 nM | - | [1] |

| Caspase-10 | 12 nM | - | [1] |

Note: Ki and IC50 values can vary depending on the assay conditions, substrate concentration, and purity of the enzyme and inhibitor.

Off-Target Activities

While this compound is a relatively specific caspase inhibitor, the potential for off-target effects should be considered, particularly at higher concentrations. Peptide aldehydes have the potential to interact with other cysteine proteases. For the related inhibitor Ac-DEVD-CHO, inhibition of the cysteine protease cathepsin B has been reported[4]. Although specific studies on the off-target effects of this compound on a proteome-wide scale are limited, researchers should exercise caution and employ appropriate controls to validate their findings. Potential off-target proteases could include other cysteine proteases such as cathepsins and calpains.

Signaling Pathways Modulated by this compound

By inhibiting key caspases, this compound can be used to dissect and study various signaling pathways, most notably those involved in apoptosis.

Caspase-2 Activation via the PIDDosome

Caspase-2 is an initiator caspase that can be activated in response to cellular stresses like DNA damage. A key activation platform for caspase-2 is the PIDDosome complex, which consists of the proteins PIDD1 (p53-induced protein with a death domain 1) and RAIDD (receptor-interacting protein-associated ICH-1/CED-3 homologous protein with a death domain)[5][6][7]. The assembly of the PIDDosome leads to the dimerization and subsequent activation of pro-caspase-2[5][6][7]. This compound can be utilized to inhibit activated caspase-2 and study its downstream effects in this pathway.

Granzyme B-Mediated Apoptosis

Granzyme B is a serine protease released by cytotoxic T lymphocytes and natural killer cells to induce apoptosis in target cells[8][9]. Granzyme B can initiate apoptosis through multiple mechanisms, including the direct cleavage and activation of effector caspases like caspase-3, and by cleaving the BH3-only protein Bid, which leads to mitochondrial outer membrane permeabilization and subsequent activation of the intrinsic apoptosis pathway[8][9][10]. This compound is a valuable tool for studying the relative contributions of these different branches of the Granzyme B-induced apoptotic cascade.

Experimental Protocols

Fluorometric Caspase Activity Assay

This protocol describes a general method for measuring caspase activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest (treated and untreated)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 5 mM DTT)

-

Protein quantification assay (e.g., BCA or Bradford)

-

This compound (for inhibitor control)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3 like activity)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in your target cells using the desired stimulus. Include a non-induced control.

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-20 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

-

For inhibitor control wells, pre-incubate the lysate with the desired concentration of this compound for 15-30 minutes at 37°C.

-

Add the fluorogenic caspase substrate to each well to a final concentration of 50 µM.

-

Bring the total volume of each well to 200 µl with assay buffer.

-

-

Measurement:

-

Incubate the plate at 37°C and measure the fluorescence at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometric plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in fluorescence over time).

-

Compare the rates between treated and untreated samples, and with the inhibitor control, to determine the level of caspase activity.

-

Determination of Ki for a Reversible Inhibitor

The inhibition constant (Ki) can be determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations.

Procedure:

-

Perform a series of caspase activity assays as described above, varying the concentration of the fluorogenic substrate in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

-

Perform another series of assays with a fixed concentration of the enzyme and substrate, and varying concentrations of this compound to determine the IC50 value.

-

The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition:

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the concentration of the substrate used in the IC50 determination.

-

Km is the Michaelis-Menten constant for the substrate.

-

Experimental Workflow Visualization

Cell-Based Apoptosis Assay using Flow Cytometry

This compound can be used in cell-based assays to confirm the role of specific caspases in apoptosis. A common workflow involves inducing apoptosis, treating with the inhibitor, and then analyzing apoptotic markers by flow cytometry.

Conclusion

This compound is a potent and selective inhibitor of caspases, particularly caspase-2 and caspase-3. Its well-characterized inhibitory profile makes it an indispensable tool for elucidating the complex roles of these proteases in apoptosis and other cellular processes. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies. As with any inhibitor, careful experimental design, including appropriate controls, is crucial for obtaining robust and reliable data. Future research, including comprehensive proteomic studies, will likely further refine our understanding of the complete target profile of this compound and other similar inhibitors.

References

- 1. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. via.library.depaul.edu [via.library.depaul.edu]

- 4. stemcell.com [stemcell.com]

- 5. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Uncovering the PIDDosome and caspase-2 as regulators of organogenesis and cellular differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

The Role of Ac-VDVAD-CHO in Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-VDVAD-CHO is a synthetic, cell-permeable pentapeptide aldehyde that acts as a potent, reversible inhibitor of caspases, with a particular emphasis on caspase-2. Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis, or programmed cell death, a fundamental process in developmental biology. The precise regulation of apoptosis is essential for the sculpting of tissues and organs, the removal of unwanted or damaged cells, and the overall morphogenesis of an organism. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a tool to study the intricate role of caspase-2 in developmental processes. We present quantitative data on its inhibitory profile, detailed experimental protocols for its use in key developmental models, and visualizations of the signaling pathways it perturbs.

Introduction to this compound and Caspase-2

N-acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartal, or this compound, is a peptide inhibitor designed to mimic the substrate recognition sequence of caspase-2. The aldehyde functional group forms a reversible covalent bond with the active site cysteine of the caspase, thereby blocking its proteolytic activity.

Caspase-2 is one of the most evolutionarily conserved caspases, suggesting a fundamental and ancestral role in cellular processes.[1] While it is classified as an initiator caspase, its precise position in the apoptotic cascade can be context-dependent. Beyond its role in apoptosis, emerging evidence points to non-apoptotic functions of caspase-2 in cell cycle regulation, tumor suppression, and maintenance of genomic stability.[2] In the context of developmental biology, caspase-2 has been implicated in processes such as the regulation of oocyte death, neurogenesis, and myogenesis.[3][4]

Quantitative Data: Inhibitory Profile of this compound

The efficacy and selectivity of a pharmacological inhibitor are paramount for its utility in research. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify an inhibitor's potency. Below is a summary of the available quantitative data for this compound and, for comparative purposes, the widely studied caspase-3 inhibitor, Ac-DEVD-CHO.

| Inhibitor | Target Caspase | pKi | Ki (nM) | Selectivity Notes |

| This compound | Caspase-2 | 7.63 | ~23.4 | High affinity for Caspase-2.[5] |

| Caspase-3 | 6.91 | ~123 | Also shows significant affinity for Caspase-3.[5] | |

| Ac-DEVD-CHO | Caspase-1 | - | 18 | Broad-spectrum, but most potent against caspases-3 and -7.[6] |

| Caspase-2 | - | 1710 | Weakly inhibits Caspase-2.[6] | |

| Caspase-3 | - | 0.23 | Potent inhibitor of Caspase-3.[6][7] | |

| Caspase-4 | - | 132 | Moderate inhibition.[6] | |

| Caspase-5 | - | 205 | Moderate inhibition.[6] | |

| Caspase-6 | - | 31 | Moderate inhibition.[6] | |

| Caspase-7 | - | 1.6 | Potent inhibitor of Caspase-7.[6][7] | |

| Caspase-8 | - | 0.92 | High affinity.[6] | |

| Caspase-9 | - | 60 | Moderate inhibition.[6] | |

| Caspase-10 | - | 12 | High affinity.[6] |

Signaling Pathways Involving Caspase-2

This compound's primary mechanism of action is the inhibition of caspase-2, thereby modulating downstream signaling events. Two key pathways are of particular relevance in developmental biology: the PIDDosome-mediated activation pathway and the intrinsic apoptotic pathway.

The PIDDosome Pathway

Under certain cellular stress conditions, such as DNA damage or the presence of supernumerary centrosomes, caspase-2 is activated through a large protein complex known as the PIDDosome.[8] This complex consists of the p53-induced protein with a death domain (PIDD1), the adaptor protein RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain), and pro-caspase-2. The assembly of the PIDDosome brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and auto-activation.

Intrinsic Apoptosis Pathway and Downstream Targets

Once activated, caspase-2 can initiate apoptosis through the intrinsic (mitochondrial) pathway. A key substrate of caspase-2 in this context is Bid (BH3 interacting-domain death agonist).[2] Cleavage of Bid by caspase-2 generates truncated Bid (tBid), which translocates to the mitochondria and promotes the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, leading to the activation of executioner caspases, such as caspase-3, and subsequent cell death.

Another important downstream target of caspase-2 is MDM2, a negative regulator of the tumor suppressor p53.[9] Caspase-2-mediated cleavage of MDM2 leads to the stabilization and activation of p53, which can then induce the expression of pro-apoptotic genes.

Experimental Protocols

The application of this compound in developmental biology research allows for the temporal and spatial dissection of caspase-2 function. Below are example protocols for its use in chick embryo and zebrafish models.

Inhibition of Apoptosis in the Chick Embryo Neural Tube

This protocol is adapted from studies investigating the role of apoptosis in neural tube development.

Materials:

-

Fertilized white leghorn chicken eggs

-

This compound (or other caspase inhibitors) dissolved in a vehicle (e.g., DMSO) and diluted in sterile saline

-

Control vehicle (e.g., DMSO in sterile saline)

-

Egg incubator (38°C)

-

Windowing supplies (scissors, forceps, tape)

-

Microinjection setup

-

TUNEL assay kit for apoptosis detection

-

Fixative (e.g., 4% paraformaldehyde)

-

Microscopy equipment

Procedure:

-

Incubate fertile chicken eggs at 38°C to the desired developmental stage (e.g., Hamburger-Hamilton stage 8-10 for neurulation studies).

-

Window the eggs to expose the embryo.

-

Prepare a solution of this compound at a working concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically.

-

Inject a small volume (e.g., 1-2 µl) of the this compound solution or control vehicle into the sub-blastodermal space.

-

Seal the window with tape and re-incubate the eggs for the desired period (e.g., 6-24 hours).

-

Harvest the embryos and fix them in 4% paraformaldehyde.

-

Perform whole-mount TUNEL staining to detect apoptotic cells according to the manufacturer's protocol.

-

Image the embryos to assess the extent of apoptosis in the neural tube and other developing structures.

Investigating Non-Apoptotic Roles in Zebrafish Development

This protocol can be adapted to study the effects of caspase-2 inhibition on processes like myogenesis or hindbrain development in zebrafish embryos.

Materials:

-

Wild-type zebrafish embryos

-

This compound stock solution in DMSO

-

Embryo medium (e.g., E3 medium)

-

Petri dishes

-

Microscope for observing developmental phenotypes

-

Reagents for in situ hybridization or immunohistochemistry for specific developmental markers

Procedure:

-

Collect zebrafish embryos and raise them in E3 medium at 28.5°C to the desired developmental stage.

-

Prepare a working solution of this compound in E3 medium (e.g., 1-20 µM). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.

-

Transfer embryos to petri dishes containing the this compound solution or a vehicle control.

-

Incubate the embryos for the desired duration, observing for any developmental abnormalities under a microscope at regular intervals.

-

At the end of the treatment period, fix the embryos for further analysis.

-

Perform in situ hybridization or immunohistochemistry using markers for specific developmental processes (e.g., myoD for myogenesis, krox20 for hindbrain segmentation) to assess the effects of caspase-2 inhibition.

Non-Apoptotic Functions in Development

While apoptosis is a major function of caspases, there is growing evidence for their involvement in non-lethal developmental processes.[10][11][12] Caspase-2, in particular, has been implicated in:

-

Myogenesis: Studies have shown that caspase-2 activity is required for skeletal muscle differentiation.[4][13] Inhibition of caspase-2 can impair myotube formation, suggesting a role in the fusion of myoblasts.

-

Cell Cycle Regulation: As mentioned earlier, caspase-2 can influence cell cycle progression through its interaction with the p53 pathway. This can have profound effects on the balance between proliferation and differentiation during development.

-

Oocyte Maturation: Caspase activity is involved in the regulation of oocyte quality and the elimination of defective germ cells.

Conclusion

This compound is an invaluable tool for dissecting the multifaceted roles of caspase-2 in developmental biology. Its ability to inhibit this key protease allows researchers to probe not only its well-established function in apoptosis but also its emerging non-apoptotic roles in cell differentiation and morphogenesis. The careful application of this inhibitor, in conjunction with detailed molecular and cellular analyses in tractable model organisms, will continue to illuminate the complex regulatory networks that govern embryonic development. Researchers and drug development professionals should consider the selectivity profile of this compound and employ appropriate controls to ensure the accurate interpretation of experimental results.

References

- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Caspase-2 is required for skeletal muscle differentiation and myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unitn.it [iris.unitn.it]

- 10. Caspase-dependent non-apoptotic processes in development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptotic and Nonapoptotic Caspase Functions in Animal Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptotic and nonapoptotic caspase functions in animal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ac-VDVAD-CHO: A Technical Guide to its Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-VDVAD-CHO, an acetylated pentapeptide aldehyde, is a key tool in the study of apoptosis and related cellular processes. Its ability to selectively inhibit specific caspases, a family of proteases central to programmed cell death, makes it an invaluable reagent for dissecting complex signaling pathways. This technical guide provides an in-depth characterization of this compound's effects, including its inhibitory profile, relevant signaling pathways, and detailed experimental protocols for its use.

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound is primarily directed towards caspase-2 and caspase-3. The following table summarizes the quantitative data on its binding affinity, expressed as pKi values. A higher pKi value indicates a stronger binding affinity and more potent inhibition.

| Target | pKi | Reference |

| Caspase-2 | 7.63 | [1][2] |

| Caspase-3 | 6.91 | [1][2] |

Note: pKi is the negative logarithm of the inhibition constant (Ki).

Signaling Pathways

This compound exerts its effects by interfering with the activation and downstream signaling of key apoptotic caspases.

Caspase-2 Activation Pathway

Caspase-2 is considered an initiator caspase, often activated in response to cellular stress signals like DNA damage. Its activation is frequently mediated by a large protein complex known as the PIDDosome.[3][4][5] this compound can be utilized to probe the involvement of caspase-2 in various cellular stress responses.

Caption: Caspase-2 activation via the PIDDosome complex.

Caspase-3 Activation Pathways

Caspase-3 is a key executioner caspase, activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6][7] Once activated, it cleaves a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This compound's inhibition of caspase-3 allows for the investigation of events upstream and downstream of this critical executioner.

Caption: Intrinsic and extrinsic pathways of caspase-3 activation.

Experimental Protocols

In Vitro Caspase Activity Assay

This protocol outlines a method to measure the inhibitory effect of this compound on caspase activity in a cell-free system.

Materials:

-

Recombinant active caspase-2 or caspase-3

-

This compound

-

Fluorogenic caspase substrate (e.g., Ac-VDVAD-AFC for caspase-2 or Ac-DEVD-AFC for caspase-3)

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute this compound in DMSO to create a stock solution (e.g., 10 mM).

-

Prepare serial dilutions of this compound in Assay Buffer to achieve a range of desired final concentrations.

-

Prepare a working solution of the fluorogenic caspase substrate in Assay Buffer. The final concentration will depend on the specific substrate and enzyme, but is typically around its Km value.

-

Dilute the recombinant active caspase in Assay Buffer to a working concentration.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add the following in order:

-

Assay Buffer

-

This compound dilutions (or DMSO for control)

-

Recombinant active caspase

-

-

Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the fluorogenic caspase substrate to all wells to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorometric plate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve) for each concentration of this compound.

-

Plot the rate of reaction against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 or Ki value.

-

Cellular Apoptosis Inhibition Assay

This protocol describes how to assess the ability of this compound to inhibit apoptosis in a cell-based model.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

This compound

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified period (e.g., 1-2 hours).

-

Induce apoptosis by adding the chosen apoptosis-inducing agent. Include a negative control group (no inducer) and a positive control group (inducer only).

-

Incubate for a period sufficient to induce apoptosis (e.g., 4-24 hours).

-

-

Cell Staining:

-

Harvest the cells (including any floating cells in the supernatant).

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

-

Data Analysis:

-